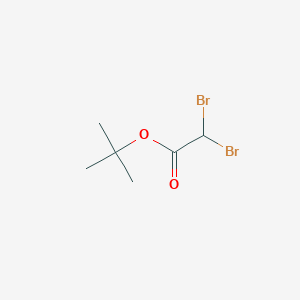
Acetic acid, dibromo, 1,1-dimethylethyl ester
描述
Acetic acid, dibromo, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C6H10Br2O2 and its molecular weight is 273.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Acetic acid, dibromo, 1,1-dimethylethyl ester, commonly referred to as dibromo-acetic acid ester, is a chemical compound with potential biological activities that have garnered attention in various fields of research. This article examines its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 69713-21-9
- Molecular Formula : C6H10Br2O2
- Molecular Weight : 251.95 g/mol
The biological activity of dibromo-acetic acid ester is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its reactivity and potential for biological interaction. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Its structural properties allow it to disrupt microbial membranes, leading to cell lysis.
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Overview
1. Antimicrobial Efficacy
A study evaluated the antimicrobial properties of dibromo-acetic acid ester against various bacterial strains. Results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
2. Antioxidant Activity
Research demonstrated that dibromo-acetic acid ester exhibited strong antioxidant activity in vitro. The compound effectively reduced lipid peroxidation in cell membranes, highlighting its protective role against oxidative damage.
3. Enzyme Interaction Studies
In a biochemical assay, dibromo-acetic acid ester was shown to inhibit the activity of certain enzymes involved in the Krebs cycle. This inhibition led to altered metabolic profiles in treated cells, indicating its potential as a metabolic modulator.
Research Findings
Recent investigations into the biological activity of dibromo-acetic acid ester have revealed its multifaceted roles:
- Microbial Resistance : The compound has been noted for its ability to combat drug-resistant strains of bacteria.
- Cancer Research : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.
- Environmental Applications : Its efficacy in degrading pollutants has been explored, showcasing its potential in environmental remediation efforts.
属性
IUPAC Name |
tert-butyl 2,2-dibromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNZGIJOOOHIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424116 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69713-21-9 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















